![molecular formula C20H21N3O5 B2712193 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 954698-27-2](/img/structure/B2712193.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It features a combination of a benzo[d][1,3]dioxole moiety and a pyrrolidinone ring, linked through a methylene bridge to a methoxyphenylurea group. This specific arrangement endows the compound with distinct physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Step 1: : The synthesis begins with the preparation of the benzo[d][1,3]dioxol moiety.
Step 2: : The pyrrolidinone ring is synthesized through a condensation reaction.
Step 3: : The methylene bridge is established via an alkylation reaction.
Step 4: : The final step involves the formation of the methoxyphenylurea group through a coupling reaction using reagents like isocyanates under mild conditions.
Industrial Production Methods: While the laboratory synthesis is usually multi-step, industrial production may streamline the process by optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: : With oxidizing agents like potassium permanganate, the benzo[d][1,3]dioxol ring can be modified.
Reduction: : Using reducing agents like lithium aluminum hydride, the ketone group in the pyrrolidinone ring can be reduced to an alcohol.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution; strong nucleophiles (e.g., sodium ethoxide) for nucleophilic substitution.
Major Products Formed: Depending on the type of reaction, the major products can include oxidized benzo[d][1,3]dioxol derivatives, reduced pyrrolidinone derivatives, and various substituted methoxyphenylurea derivatives.
科学的研究の応用
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules. Biology : Studied for its potential interactions with various biological pathways. Medicine : Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities. Industry : Used in the development of new materials with specific desired properties due to its unique chemical structure.
作用機序
Mechanism: The compound exerts its effects through interactions with specific molecular targets in biological systems. These can include binding to enzymes or receptors, thus modulating their activity.
Molecular Targets and Pathways
Enzymes: : May inhibit or activate enzymes involved in key metabolic pathways.
Receptors: : Can act as agonists or antagonists of receptors, affecting cell signaling and function.
Pathways: : Involved in pathways related to cellular proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(4-methoxyphenyl)urea: : Similar structure but with variations in the linker and functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: : Lacks the benzo[d][1,3]dioxol moiety, leading to different chemical and biological properties.
Uniqueness: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea stands out due to its specific combination of structural components, which can lead to unique interactions with biological targets and distinct chemical reactivity.
特性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-2-14(3-6-16)22-20(25)21-10-13-8-19(24)23(11-13)15-4-7-17-18(9-15)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLRFPNTZLTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2712113.png)
![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)
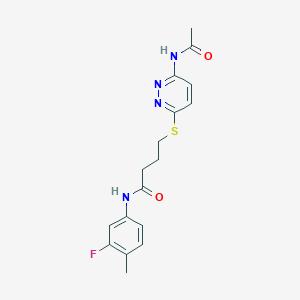
![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)
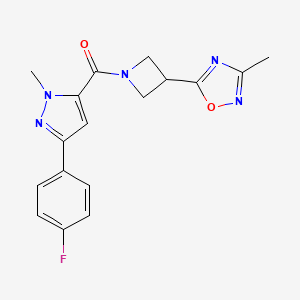
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2712124.png)

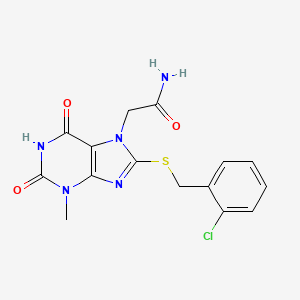
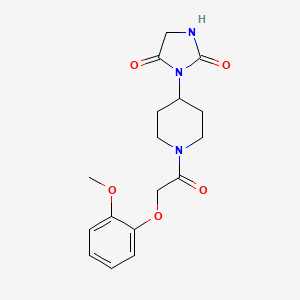
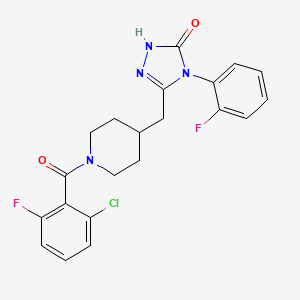
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2712132.png)

